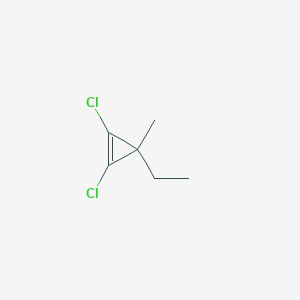

1,2-Dichloro-3-ethyl-3-methylcyclopropene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

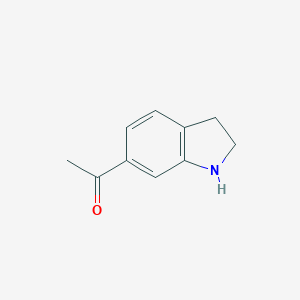

1,2-Dichloro-3-ethyl-3-methylcyclopropene (DECMCP) is a cyclopropene derivative that is widely used in scientific research. DECMCP is a potent inhibitor of ethylene action, and it has been extensively used to study the role of ethylene in plant growth and development.

Mechanism Of Action

1,2-Dichloro-3-ethyl-3-methylcyclopropene inhibits ethylene action by binding irreversibly to the ethylene receptor. The ethylene receptor is a membrane-bound protein that is responsible for initiating the ethylene signaling pathway. When ethylene binds to the receptor, it initiates a cascade of events that ultimately leads to changes in gene expression and physiological responses. 1,2-Dichloro-3-ethyl-3-methylcyclopropene binds to the ethylene receptor in a manner that is similar to ethylene, but it cannot initiate the ethylene signaling pathway. Therefore, 1,2-Dichloro-3-ethyl-3-methylcyclopropene acts as a competitive inhibitor of ethylene action.

Biochemical And Physiological Effects

1,2-Dichloro-3-ethyl-3-methylcyclopropene has a number of biochemical and physiological effects on plants. Inhibition of ethylene action by 1,2-Dichloro-3-ethyl-3-methylcyclopropene can lead to changes in gene expression, protein synthesis, and physiological responses. For example, 1,2-Dichloro-3-ethyl-3-methylcyclopropene can inhibit the production of ethylene-induced enzymes, such as cellulase and polygalacturonase, which are involved in cell wall degradation during fruit ripening. 1,2-Dichloro-3-ethyl-3-methylcyclopropene can also inhibit the expression of ethylene-responsive genes, such as those involved in the regulation of flower and fruit development.

Advantages And Limitations For Lab Experiments

1,2-Dichloro-3-ethyl-3-methylcyclopropene has several advantages for lab experiments. It is a potent and specific inhibitor of ethylene action, and it can be used to study the role of ethylene in plant growth and development. 1,2-Dichloro-3-ethyl-3-methylcyclopropene is also relatively stable and can be stored for long periods of time. However, 1,2-Dichloro-3-ethyl-3-methylcyclopropene has some limitations for lab experiments. It is a toxic and volatile compound, and it should be handled with care. 1,2-Dichloro-3-ethyl-3-methylcyclopropene can also have non-specific effects on plant growth and development if used at high concentrations or for extended periods of time.

Future Directions

1,2-Dichloro-3-ethyl-3-methylcyclopropene has many potential future directions for scientific research. One direction is to study the role of ethylene in stress responses, such as drought, salinity, and pathogen infection. Another direction is to study the interaction between ethylene and other plant hormones, such as auxin, cytokinin, and gibberellin. 1,2-Dichloro-3-ethyl-3-methylcyclopropene can also be used to study the role of ethylene in plant-microbe interactions, such as the symbiosis between legumes and nitrogen-fixing bacteria. Additionally, 1,2-Dichloro-3-ethyl-3-methylcyclopropene can be used to study the role of ethylene in non-plant systems, such as bacteria, fungi, and animals.

Conclusion

In conclusion, 1,2-Dichloro-3-ethyl-3-methylcyclopropene is a potent and specific inhibitor of ethylene action that has been extensively used in scientific research. 1,2-Dichloro-3-ethyl-3-methylcyclopropene has many potential applications in the study of plant growth and development, stress responses, hormone interactions, and plant-microbe interactions. However, 1,2-Dichloro-3-ethyl-3-methylcyclopropene should be handled with care due to its toxicity and volatility. Further research on 1,2-Dichloro-3-ethyl-3-methylcyclopropene and its applications will continue to advance our understanding of the role of ethylene in biological systems.

Synthesis Methods

1,2-Dichloro-3-ethyl-3-methylcyclopropene can be synthesized from 1,2-dibromo-3-ethyl-3-methylcyclopropane and sodium methoxide. The reaction is carried out in methanol, and the product is purified by distillation. Alternatively, 1,2-Dichloro-3-ethyl-3-methylcyclopropene can be synthesized from 1,2-dibromo-3-ethylcyclopropane and sodium methoxide in methanol.

Scientific Research Applications

1,2-Dichloro-3-ethyl-3-methylcyclopropene is widely used in scientific research to study the role of ethylene in plant growth and development. Ethylene is a plant hormone that regulates many aspects of plant growth and development, including seed germination, root elongation, flower and fruit development, and senescence. 1,2-Dichloro-3-ethyl-3-methylcyclopropene inhibits ethylene action by binding irreversibly to the ethylene receptor, thereby preventing ethylene from binding to the receptor and initiating the ethylene signaling pathway.

properties

CAS RN |

144897-41-6 |

|---|---|

Product Name |

1,2-Dichloro-3-ethyl-3-methylcyclopropene |

Molecular Formula |

C6H8Cl2 |

Molecular Weight |

151.03 g/mol |

IUPAC Name |

1,2-dichloro-3-ethyl-3-methylcyclopropene |

InChI |

InChI=1S/C6H8Cl2/c1-3-6(2)4(7)5(6)8/h3H2,1-2H3 |

InChI Key |

GVXSIRRHOHGNLJ-UHFFFAOYSA-N |

SMILES |

CCC1(C(=C1Cl)Cl)C |

Canonical SMILES |

CCC1(C(=C1Cl)Cl)C |

synonyms |

Cyclopropene, 1,2-dichloro-3-ethyl-3-methyl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)